molecular formula C25H29N3O2 B2775059 N-(2-ethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine CAS No. 1251588-11-0

N-(2-ethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2775059
CAS No.: 1251588-11-0
M. Wt: 403.526
InChI Key: SRIPKSDNTNJHIA-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a nicotinamide core, a tetrahydrofuran ring, and a sulfonamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine typically involves multiple steps, including the formation of the nicotinamide core, the introduction of the tetrahydrofuran ring, and the attachment of the sulfonamide group. Common synthetic routes may involve:

    Formation of the Nicotinamide Core: This step often involves the reaction of nicotinic acid with appropriate reagents to form the nicotinamide structure.

    Introduction of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Attachment of the Sulfonamide Group: This step typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an amine group on the phenoxy moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide and phenoxy moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(2-ethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-{[(4-bromophenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide
  • 2-(3-{[(4-methylphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide

Uniqueness

N-(2-ethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

[4-(2-ethoxyanilino)-6-methylquinolin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-4-30-24-8-6-5-7-21(24)27-22-16-23(25(29)28-13-11-17(2)12-14-28)26-20-10-9-18(3)15-19(20)22/h5-10,15-17H,4,11-14H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIPKSDNTNJHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)N4CCC(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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